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Abstract
(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of

significant interest in medicinal chemistry and drug discovery. Its unique structural features,

comprising a protected pyrrolidine ring and a terminal alkyne, render it a versatile building block

for the synthesis of complex molecular architectures. This guide provides a comprehensive

overview of its physicochemical properties, detailed protocols for its synthesis and

characterization, and a discussion of its applications, particularly in the realm of click chemistry

and the development of novel therapeutics. This document is intended for researchers,

scientists, and drug development professionals seeking to leverage the synthetic potential of

this valuable synthon.

Introduction: The Strategic Importance of the
Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and

synthetic pharmaceuticals.[1] Its non-planar, saturated five-membered ring system allows for

the precise spatial arrangement of substituents, a critical factor in modulating biological activity.
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[2] The incorporation of a pyrrolidine scaffold can enhance a molecule's three-dimensionality,

often leading to improved binding affinity and selectivity for biological targets.[2] Furthermore,

the stereochemistry of the pyrrolidine ring plays a crucial role in determining its

pharmacological profile.[2]

(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate combines the advantages of the chiral

pyrrolidine core with the synthetic versatility of a terminal alkyne. The tert-butoxycarbonyl (Boc)

protecting group ensures stability during many synthetic transformations and allows for facile

deprotection under acidic conditions when required. The ethynyl group serves as a reactive

handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3]

Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is

paramount for its effective use in the laboratory. The following table summarizes the known and

calculated properties of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate.
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Property Value Source

Molecular Formula C₁₁H₁₇NO₂ ChemBK[4]

Molecular Weight 195.26 g/mol ChemBK[4]

CAS Number 130495-08-8 Parchem[5]

Appearance
Colorless to pale yellow oil

(predicted)
-

Boiling Point 249 °C ChemBK[4]

Density 1.04 g/cm³ ChemBK[4]

Melting Point Not available -

Solubility

Soluble in most common

organic solvents such as

dichloromethane, ethyl

acetate, and methanol.

Inferred from general

properties of similar

compounds.

Optical Rotation

Specific rotation has not been

reported in the available

literature.

-

Synthesis and Characterization
The synthesis of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate can be achieved from

readily available starting materials such as (S)-Boc-proline. The following protocol outlines a

plausible and experimentally sound synthetic route.

Synthetic Workflow Diagram

Synthesis of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

 (S)-Boc-proline  Activation of Carboxylic Acid 
 (e.g., formation of Weinreb amide or ester) 

  SOCl₂ or similar  
 Reduction to Aldehyde 

 (e.g., with DIBAL-H or LiAlH(OtBu)3) 

  Reducing Agent  
 Ohira-Bestmann Reaction 

 (Reaction with dimethyl (1-diazo-2-oxopropyl)phosphonate) 

  Ohira-Bestmann Reagent  
 (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate 

  Work-up  
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Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol
Step 1: Activation of (S)-Boc-proline

To a solution of (S)-Boc-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C,

add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a tertiary amine base

such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2

equivalents) portion-wise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to afford the Weinreb amide.

Step 2: Reduction to the Aldehyde

Dissolve the Weinreb amide from the previous step in anhydrous tetrahydrofuran (THF) and

cool the solution to -78 °C under an inert atmosphere.

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in hexanes.

Stir the reaction mixture at -78 °C for 1-2 hours.

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous

solution of Rochelle's salt.

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
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Separate the layers and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

carefully under reduced pressure to yield the crude aldehyde. This intermediate is often used

immediately in the next step without further purification.

Step 3: Ohira-Bestmann Reaction

Dissolve the crude aldehyde in anhydrous methanol or THF and cool to 0 °C.

Add dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) (1.2 equivalents)

and potassium carbonate (2.0 equivalents).

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction for the disappearance of the aldehyde by TLC.

Once the reaction is complete, quench with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluting with a

gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 2-ethynylpyrrolidine-1-
carboxylate as a colorless to pale yellow oil.

Characterization: Spectral Data
While a definitive, published spectrum for the title compound is not readily available, the

expected spectral characteristics can be predicted based on its structure and data from

analogous compounds.

¹H NMR (400 MHz, CDCl₃):

δ ~4.3-4.5 ppm (m, 1H): The proton at the C2 position of the pyrrolidine ring, adjacent to the

ethynyl group.

δ ~3.3-3.6 ppm (m, 2H): The two protons on the C5 of the pyrrolidine ring.
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δ ~2.2-2.4 ppm (s, 1H): The acetylenic proton.

δ ~1.8-2.2 ppm (m, 4H): The protons on C3 and C4 of the pyrrolidine ring.

δ ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

δ ~154-156 ppm: The carbonyl carbon of the Boc group.

δ ~83-85 ppm: The quaternary carbon of the Boc group.

δ ~80-82 ppm: The alkyne carbon attached to the pyrrolidine ring.

δ ~70-72 ppm: The terminal alkyne carbon.

δ ~58-60 ppm: The C2 carbon of the pyrrolidine ring.

δ ~46-48 ppm: The C5 carbon of the pyrrolidine ring.

δ ~30-32 ppm: The C3 carbon of the pyrrolidine ring.

δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

δ ~23-25 ppm: The C4 carbon of the pyrrolidine ring.

Infrared (IR) Spectroscopy (thin film):

~3300 cm⁻¹: C-H stretch of the terminal alkyne.

~2975 cm⁻¹: C-H stretch of the aliphatic groups.

~2110 cm⁻¹: C≡C stretch (a weak to medium intensity band).

~1690 cm⁻¹: C=O stretch of the carbamate (Boc group).

~1160 cm⁻¹: C-O stretch.

Applications in Chemical Synthesis
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The synthetic utility of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate stems from the

reactivity of its terminal alkyne and the chirality of the pyrrolidine core.

Click Chemistry: Synthesis of Triazoles
The most prominent application of this building block is in copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[3] This reaction is highly

efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal

ligation strategy in medicinal chemistry.

CuAAC Click Reaction

(S)-tert-butyl
2-ethynylpyrrolidine-1-carboxylate

1,4-disubstituted 1,2,3-triazole Cu(I) catalyst 
 (e.g., CuSO₄, Na-ascorbate) 

Organic Azide (R-N₃)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical properties of (S)-tert-butyl 2-
ethynylpyrrolidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177972#physicochemical-properties-of-s-tert-butyl-2-
ethynylpyrrolidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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